REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][Br:6].[CH2:21]([N+:22]([CH2:23][CH3:24])([CH2:25][CH3:26])[CH2:27][CH3:28])[c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[Cl-:20].[Cl:7][c:8]1[cH:9][c:10]([CH2:15][C:16]#[N:17])[cH:11][cH:12][c:13]1[Cl:14].[Na+:19].[OH-:18].[OH2:35]>>[CH2:2]1[CH2:3][CH2:4][CH2:5][C:15]1([c:10]1[cH:9][c:8]([Cl:7])[c:13]([Cl:14])[cH:12][cH:11]1)[C:16]#[N:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[N+](CC)(CC)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC1(c2ccc(Cl)c(Cl)c2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |